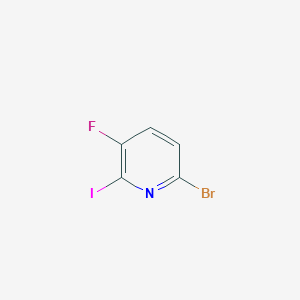

6-Bromo-3-fluoro-2-iodopyridine

Description

Contextualizing Halogenated Pyridine (B92270) Derivatives in Modern Synthetic Organic Chemistry

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds. nih.gov Their importance stems from the ability of the halogen atoms to serve as reactive handles, allowing for the introduction of various functional groups through a range of chemical transformations. nih.govnih.gov The pyridine ring itself is a common motif in many biologically active molecules, and the presence of halogens can significantly influence a compound's physical, chemical, and biological properties. nih.govthieme-connect.de

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution reactions, particularly at the 2- and 4-positions. nih.gov This reactivity is further modulated by the presence and position of halogen substituents. The differential reactivity of various halogens (F, Cl, Br, I) on the same pyridine core allows for selective and sequential reactions, providing a powerful strategy for constructing highly substituted and complex molecular architectures. rsc.orgrsc.org

Strategic Importance of 6-Bromo-3-fluoro-2-iodopyridine in Heterocyclic Synthesis

The compound this compound is a prime example of a strategically designed polyhalogenated pyridine. Each halogen atom on the pyridine ring offers a distinct site for chemical modification, enabling chemists to perform a series of selective reactions. The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) is a key feature that allows for controlled, stepwise functionalization.

For instance, the iodine at the 2-position is the most reactive towards common cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of carbon-based substituents at this position first. The bromine at the 6-position can then be targeted for subsequent transformations under different reaction conditions. Finally, the fluorine atom at the 3-position is generally the least reactive towards these types of reactions but can participate in nucleophilic aromatic substitution (SNAr) reactions. This hierarchy of reactivity provides a powerful and predictable pathway for the synthesis of trisubstituted pyridines with precise control over the substitution pattern.

Evolution of Synthetic Strategies for Polyhalogenated Pyridines

The synthesis of polyhalogenated pyridines has evolved significantly over the years. Early methods often relied on direct halogenation of pyridine, which typically required harsh conditions and often resulted in mixtures of isomers that were difficult to separate. youtube.com These electrophilic substitution reactions are often challenging due to the electron-deficient nature of the pyridine ring. nih.gov

More modern and sophisticated strategies have been developed to overcome these limitations. These include:

Halogen Dance Reactions: This fascinating rearrangement allows for the migration of a halogen atom to a different position on the pyridine ring, providing access to isomers that are not easily obtained through direct halogenation. acs.org

Lithiation and Subsequent Halogenation: The deprotonation of a pyridine ring using a strong base, followed by quenching with an electrophilic halogen source, offers a regioselective method for introducing halogens at specific positions.

Nucleophilic Substitution Reactions: Starting with a pre-functionalized pyridine, such as a hydroxypyridine, halogens can be introduced through nucleophilic substitution reactions.

Metal-Free C-N Bond Forming Reactions: Recent advancements have led to the development of metal-free methods for the site-selective amination of polyhalogenated pyridines, offering a more sustainable and cost-effective approach. rsc.org

These evolving synthetic methodologies have made a wider range of polyhalogenated pyridines, including the strategically important this compound, more accessible to the scientific community, thereby fueling further innovation in heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-fluoro-2-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFVDGPBZNIAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Fluoro 2 Iodopyridine

Direct and Directed Halogenation Approaches to Pyridine (B92270) Scaffolds

The synthesis of polyhalogenated pyridines through the stepwise introduction of halogens directly onto the pyridine core is a fundamental strategy. However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions compared to benzene. Consequently, harsh conditions are often required, which can lead to a lack of regioselectivity.

Modern synthetic chemistry has developed several strategies to overcome these challenges. For instance, the activation of the pyridine ring towards electrophilic attack can be achieved by forming the corresponding pyridine N-oxide. The N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating halogenation. Subsequent removal of the N-oxide group restores the pyridine ring.

Directed ortho-metalation (DoM) is another powerful technique. In this approach, a directing group on the pyridine ring, such as a methoxy (B1213986) or amide group, coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆). For a precursor like 3-fluoropyridine, direct lithiation is challenging due to the electronic properties of the fluorine substituent. However, a bromo-group, as in 2-bromo-5-fluoropyridine, can direct lithiation to specific positions, which could then be followed by iodination. A hypothetical direct halogenation route is presented in the table below.

Table 1: Proposed Direct Halogenation Strategy

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | 3-Fluoropyridine | Br₂ / Lewis Acid | 5-Bromo-3-fluoropyridine | Bromination at the 5-position is electronically favored. |

| 2 | 5-Bromo-3-fluoropyridine | 1. LDA, THF, -78 °C2. I₂ | 5-Bromo-3-fluoro-2-iodopyridine | The bromo group directs lithiation to the 2-position. |

Regioselective Halogen Dance Reactions for Polyhalogenated Pyridines

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. evitachem.comresearchgate.netacs.org This rearrangement is typically base-catalyzed, proceeding through a series of deprotonation and metal-halogen exchange steps, ultimately driven by the formation of a more stable organometallic intermediate. This methodology is particularly powerful for the synthesis of highly substituted pyridines that are difficult to access through other means. evitachem.com

For the synthesis of 6-bromo-3-fluoro-2-iodopyridine, a plausible strategy would involve a halogen dance reaction on a precursor such as a dihalo- or trihalopyridine. For example, a compound like 2,5-dibromo-3-fluoropyridine (B126456) could be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Deprotonation would likely occur at the 4-position, followed by a series of rearrangements that could lead to the thermodynamically most stable lithiated species before being quenched with an iodine electrophile. The synthesis of the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been successfully achieved using a halogen dance reaction, highlighting the viability of this approach for complex halopyridines. researchgate.net

Table 2: Proposed Halogen Dance Reaction

| Precursor | Base | Proposed Intermediate | Quenching Agent | Product |

|---|

Synthesis via Functional Group Interconversions on Halogenated Precursors

Derivatization from 6-Bromo-3-fluoro-2-cyanopyridine and Related Nitriles

The conversion of a cyano group into an iodo group on a pyridine ring is a feasible, albeit often multi-step, synthetic pathway. The starting material, 6-bromo-3-fluoro-2-cyanopyridine, can be synthesized from the corresponding 2-halopyridine through nucleophilic substitution with a cyanide source, a reaction that is well-documented for activated pyridine systems. google.com

Once the 2-cyanopyridine (B140075) derivative is obtained, several transformations can be envisioned. One common route involves the hydrolysis of the nitrile to a carboxylic acid (a picolinic acid derivative). This can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be subjected to an iododecarboxylation reaction, such as the Hunsdiecker reaction or a variation thereof using reagents like iodine and an oxidant (e.g., lead tetraacetate or (diacetoxy)iodobenzene). Alternatively, the nitrile can be reduced to an aminomethyl group, which is then converted to an amine. The amine can undergo a Sandmeyer-type reaction, involving diazotization followed by treatment with an iodide salt (e.g., KI) to install the iodine atom at the 2-position.

Conversion of Aldehyde and Alcohol Precursors (e.g., 6-bromo-3-fluoropicolinaldehyde)

Another important synthetic route involves the manipulation of oxygen-containing functional groups at the 2-position of the pyridine ring. The precursor, 6-bromo-3-fluoropicolinaldehyde, can be prepared by the oxidation of the corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol. nih.govchemicalbook.com A common and efficient method for this oxidation is the use of Dess-Martin periodinane in a solvent like dichloromethane (B109758) (DCM). nih.govchemicalbook.com

The conversion of the aldehyde functional group in 6-bromo-3-fluoropicolinaldehyde to an iodine atom is not a single-step transformation. A plausible synthetic sequence would involve the following steps:

Reduction of the aldehyde: The aldehyde can be selectively reduced back to the primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to a leaving group: The resulting alcohol is then converted into a good leaving group. This is typically achieved by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a tosylate or mesylate ester.

Nucleophilic substitution: Finally, the tosylate or mesylate is displaced by an iodide ion in a nucleophilic substitution reaction (e.g., using NaI in acetone (B3395972) or DMF), a process known as the Finkelstein reaction, to yield the desired this compound.

Table 3: Synthesis and Conversion of 6-bromo-3-fluoropicolinaldehyde

| Step | Reaction | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Oxidation | (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane, DCM | 6-bromo-3-fluoropicolinaldehyde | 69.4% | nih.govchemicalbook.com |

| 2 | Proposed Reduction | 6-bromo-3-fluoropicolinaldehyde | NaBH₄, MeOH | (6-bromo-3-fluoropyridin-2-yl)methanol | - | - |

| 3 | Proposed Tosylation | (6-bromo-3-fluoropyridin-2-yl)methanol | TsCl, Pyridine | (6-bromo-3-fluoropyridin-2-yl)methyl tosylate | - | - |

Note: The conversion of the aldehyde to the final product involves a multi-step sequence, and the direct conversion of the aldehyde to the iodide is not depicted.

Advanced and Sustainable Synthetic Protocols

Environmentally Benign Reaction Systems for Polyhalogenated Pyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid toxic reagents, and improve energy efficiency. For the synthesis of polyhalogenated pyridines, this translates into developing cleaner halogenation methods.

Recent research has focused on solvent-free reaction conditions and the use of less hazardous reagents. For iodination, mechanochemistry, which involves reactions induced by mechanical grinding, has emerged as a promising sustainable technique. researchgate.netnih.govmdpi.com For example, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved by grinding the substrate with solid iodine and silver nitrate (B79036) (AgNO₃) in the absence of a solvent. researchgate.netnih.govmdpi.com This method offers advantages such as short reaction times, high yields, and a significant reduction in solvent waste. mdpi.com

Other approaches include the use of molecular iodine with a catalytic amount of an oxidant under milder conditions, avoiding the use of strong acids like nitric or sulfuric acid. researchgate.netacs.org While these specific methods have not yet been reported for the synthesis of this compound, they represent the forefront of sustainable chemistry and offer a clear direction for future process development for this and related polyhalogenated heterocycles. The adoption of such protocols would not only be environmentally beneficial but could also lead to more cost-effective and safer manufacturing processes on an industrial scale.

Continuous Flow Synthesis Techniques Applied to Pyridine Functionalization

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput production. youtube.com The application of continuous flow techniques to the functionalization of pyridine rings is an area of active research, driven by the prevalence of substituted pyridines in pharmaceuticals and agrochemicals. researchgate.netrsc.orgnih.govacs.orgmountainscholar.orgnih.gov While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies are well-established through the synthesis of structurally related compounds.

A notable example that demonstrates the potential of continuous flow for the synthesis of complex halopyridines is the divergent lithiation of 2,3-dihalopyridines. researchgate.net Research on the continuous-flow halogen dance on 2-fluoro-3-iodopyridine (B38475) highlights the efficiency and selectivity that can be achieved. researchgate.net In this process, a lithium diisopropylamide (LDA) solution and a solution of the dihalopyridine are continuously pumped and mixed, leading to a highly regioselective lithiation. The resulting organolithium intermediate can then be trapped by an electrophile in a subsequent flow stream.

This methodology allows for extremely fast and efficient reactions. For instance, the halogen dance phenomenon on 2-fluoro-3-iodopyridine can be induced at -20 °C, leading to a rearranged (pyridin-4-yl)lithium species that can be trapped with an electrophile. researchgate.net This process has been shown to produce the desired products in high yields with residence times of less than five seconds. researchgate.net The high throughput of approximately 10.6 g/h underscores the scalability of this continuous flow approach. researchgate.net

The table below summarizes the results from the continuous-flow halogen dance on 2-fluoro-3-iodopyridine, which serves as a model for the potential application of this technology to the synthesis of this compound. researchgate.net

Table 1: Continuous-Flow Halogen Dance on 2-Fluoro-3-iodopyridine

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | I₂ | 2-Fluoro-3,4-diiodopyridine | 99 |

| 2 | Br₂ | 4-Bromo-2-fluoro-3-iodopyridine | 95 |

| 3 | ClCO₂Et | Ethyl 2-fluoro-3-iodoisonicotinate | 85 |

This table is based on data from a study on a related isomer and is presented to illustrate the potential of continuous flow techniques for the synthesis of this compound. researchgate.net

The successful application of continuous flow for the functionalization of other dihalopyridines, such as the Br/Li exchange in dibromopyridines within a flow microreactor, further supports the feasibility of developing a continuous flow synthesis for this compound. rsc.org These methods provide a strong foundation for future work aimed at producing this specific and complex pyridine derivative in a safe, efficient, and scalable manner.

Reactivity and Strategic Functionalization of 6 Bromo 3 Fluoro 2 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings like pyridine (B92270). The presence of multiple halogen atoms with differing reactivity allows for controlled, stepwise substitution reactions.

Chemoselective and Regioselective Amination Reactions.acs.orgacs.orgnih.gov

The amination of polyhalogenated pyridines can be achieved with high chemoselectivity and regioselectivity. acs.orgacs.orgnih.gov Generally, the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com In the context of 6-bromo-3-fluoro-2-iodopyridine, the iodine at the 2-position is the most likely site for initial amination via an SNAr mechanism. This is due to the superior leaving group ability of iodine compared to bromine and fluorine.

Recent advancements have demonstrated environmentally benign methods for the selective amination of various polyhalogenated pyridines using water as a solvent and a base like sodium tert-butoxide, avoiding the need for expensive palladium catalysts. acs.orgacs.orgnih.gov These methods have shown high efficiency and selectivity for producing 2-aminopyridine (B139424) derivatives. acs.orgacs.org While direct studies on this compound are not extensively reported, the principles established with other polyhalogenated pyridines suggest that amination would preferentially occur at the C-2 position. acs.orgmit.edu

Table 1: Regioselectivity in Amination of Polyhalogenated Pyridines

| Substrate | Reagent | Conditions | Major Product | Reference |

| 2,5-Dibromopyridine | DMF, NaOtBu | 140 °C, 12 h, H₂O | 2-Amino-5-bromopyridine | acs.org |

| 2,4-Dichloropyrimidine | Aryl/heteroarylamines, Pd catalyst | - | 2-Amino-4-chloropyrimidine | mit.edu |

| 2,4-Dichloropyrimidine | Dialkylamines | Non-catalyzed SNAr | 2-Amino-4-chloropyrimidine | mit.edu |

Influence of Halogen Identity and Positional Isomerism on SNAr Selectivity.stackexchange.combaranlab.orgrsc.orgresearchgate.net

The identity and position of halogen atoms on the pyridine ring profoundly influence the rate and regioselectivity of SNAr reactions. stackexchange.combaranlab.orgrsc.orgresearchgate.net The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. However, the reactivity is also strongly influenced by the stability of the C-X bond and the ability of the halogen to activate the ring towards nucleophilic attack.

For polyhalogenated pyridines, the position of the halogen relative to the nitrogen atom is a critical determinant of selectivity. Leaving groups at the C-2 and C-4 positions are generally more readily displaced because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In a molecule like this compound, the iodine at the C-2 position is highly activated towards SNAr. The fluorine at C-3 does not benefit from this resonance stabilization to the same extent. The bromine at C-6 is at an ortho-equivalent position, but iodine is generally a better leaving group in many metal-catalyzed and some nucleophilic substitution reactions. Theoretical studies on halogen exchange reactions have highlighted the importance of halogen-mediated interactions in influencing reactivity. rsc.org The specific outcome of an SNAr reaction on this compound would depend on the nucleophile and reaction conditions, but the C-2 iodo-substituent is the most probable site of initial attack.

Organometallic Reagent-Mediated Transformations

Organometallic chemistry provides a versatile toolkit for the functionalization of halogenated pyridines, often complementing the reactivity patterns observed in SNAr reactions. Halogen-metal exchange reactions are particularly useful for creating nucleophilic pyridine species that can react with a wide range of electrophiles.

Halogen-Magnesium Exchange Reactions and Subsequent Electrophilic Trapping.nih.govresearchgate.netrsc.orgharvard.eduharvard.edu

Halogen-magnesium exchange is a widely used method for the preparation of Grignard reagents from organic halides. harvard.edu This transformation is typically achieved using reagents like isopropylmagnesium chloride (i-PrMgCl) or related species. harvard.edu The rate of exchange is generally I > Br > Cl, making the iodine atom in this compound the most susceptible to this reaction. The presence of a chelating group ortho to a halogen can facilitate the exchange and increase the reaction rate. harvard.edu

Once formed, the pyridyl Grignard reagent is a potent nucleophile that can be trapped with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups onto the pyridine ring. nih.govresearchgate.netrsc.org For this compound, selective halogen-magnesium exchange at the C-2 position would yield 6-bromo-3-fluoro-2-(magnesio)pyridine, which could then be functionalized. For instance, reaction with an aldehyde like benzaldehyde (B42025) would furnish the corresponding secondary alcohol. tcnj.edu

Table 2: Electrophilic Trapping of Organomagnesium Reagents Derived from Halogenated Heterocycles

| Starting Material | Exchange Reagent | Electrophile | Product | Reference |

| Aryl Iodide | i-PrMgBr | PhCHO | Aryl(phenyl)methanol | harvard.edu |

| Vinyl Iodide | i-PrMgBr | PhCHO | Vinyl(phenyl)methanol | harvard.edu |

| Bromoaryl β-lactam | n-BuLi then MgBr₂ | Benzaldehyde | Aryl(phenyl)methanol substituted β-lactam | tcnj.edu |

Halogen-Lithium Exchange and Related Carbanion Chemistry.tcnj.edunih.govwikipedia.orgnih.govharvard.eduprinceton.edu

Halogen-lithium exchange is another fundamental transformation in organometallic chemistry, typically employing alkyllithium reagents such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This reaction is generally very fast, even at low temperatures, and the rate of exchange follows the order I > Br > Cl. harvard.eduprinceton.edu Consequently, for this compound, the iodine at the C-2 position would be selectively exchanged to form the corresponding 2-lithiated pyridine.

The resulting organolithium species is a highly reactive carbanion that can be used in a variety of subsequent reactions. nih.govyoutube.com These include quenching with electrophiles, as in the case of Grignard reagents, or participation in more complex transformations like Parham cyclizations. tcnj.eduwikipedia.org The stability and reactivity of these lithiated intermediates can be influenced by the presence of other substituents and the reaction conditions. nih.gov For instance, the fluorine atom at the C-3 position in 6-bromo-3-fluoro-2-lithiopyridine could potentially influence the stability and subsequent reactivity of the organolithium species.

Generation and Reactivity of Other Metallated Pyridine Intermediates.nih.govresearchgate.netnih.govnih.govelsevierpure.comnih.govresearchgate.net

Beyond magnesium and lithium, other metals can be used to generate reactive pyridine intermediates. For example, zincated pyridines, often prepared via transmetalation from the corresponding organolithium or Grignard reagent, exhibit different reactivity profiles and are often more tolerant of functional groups. nih.gov

Another important class of metallated pyridines are pyridyl boronic acids and their esters. researchgate.netnih.govelsevierpure.comresearchgate.net These are typically prepared through cross-coupling reactions or by quenching an organolithium or Grignard reagent with a borate (B1201080) ester. Pyridyl boronic acids are versatile building blocks in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide range of aryl and vinyl halides. nih.gov The reactivity of boronic acids can be tuned by the substituents on the pyridine ring and the nature of the boron reagent itself (acid vs. ester). researchgate.netelsevierpure.com For this compound, conversion of one of the halogen positions, likely the iodine, to a boronic acid or ester would open up a vast array of possibilities for further functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are paramount for the selective functionalization of this compound. The differential reactivity of the carbon-halogen bonds generally follows the order C–I > C–Br > C–Cl >> C–F for oxidative addition to low-valent metal centers like palladium(0) and nickel(0). This predictable hierarchy allows for the stepwise and site-selective introduction of various substituents.

The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a powerful tool for modifying this compound. Due to the vast difference in reactivity between the carbon-halogen bonds, this reaction can be performed with exceptional regioselectivity. The initial coupling invariably occurs at the most labile C–I bond at the C-2 position, leaving the C–Br and C–F bonds untouched.

This selectivity is well-documented for similarly substituted halo-pyridines. For instance, studies on 2-bromo-3-iodopyridine (B1280457) show that Suzuki-Miyaura coupling occurs exclusively at the C-3 iodo position. rsc.org By extension, for this compound, the reaction with an arylboronic acid under standard palladium catalysis would yield the 2-aryl-6-bromo-3-fluoropyridine derivative. This initial functionalization sets the stage for a subsequent coupling reaction at the C-6 bromo position if desired. The C-F bond remains inert to these conditions.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Catalyst System (Typical) | Predicted Major Product | Unreacted Positions |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-6-bromo-3-fluoropyridine | C6-Br, C3-F |

The Sonogashira coupling enables the introduction of alkyne moieties, another critical C-C bond formation. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound exhibits high regioselectivity dictated by the C-X bond strength. The initial alkynylation will occur selectively at the C-2 position, reacting the C-I bond with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Following the initial functionalization at C-2, a second Sonogashira coupling can be carried out at the C-6 position under more forcing conditions to react the C–Br bond. This stepwise approach allows for the synthesis of unsymmetrically substituted dialkynylpyridines. The reaction is generally carried out under mild, basic conditions, making it compatible with a wide range of functional groups on the coupling partners. nih.gov

Palladium catalysis is the dominant methodology for the selective functionalization of polyhalogenated pyridines. nih.gov The predictable reactivity order of halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is the foundation for a variety of synthetic strategies. rsc.org By carefully controlling the reaction conditions—including the choice of catalyst, ligand, base, and temperature—chemists can selectively target a specific C-X bond.

For this compound, the synthetic sequence almost always begins with the substitution of the iodine at C-2. Once the iodine is replaced, the bromine at C-6 becomes the most reactive site for a subsequent palladium-catalyzed transformation, such as a Heck, Stille, Buchwald-Hartwig, or a second Suzuki or Sonogashira coupling. The C-F bond is notoriously unreactive in palladium-catalyzed cross-coupling cycles, providing a stable substituent throughout these transformations. This orthogonality is a key advantage, allowing the fluorine to influence the electronic properties of the molecule or serve as a handle for a different class of reactions.

While palladium is the most common catalyst, nickel-catalyzed reactions have emerged as a powerful and often complementary alternative. ucla.edu Nickel catalysts can offer different reactivity profiles and are particularly effective for cross-electrophile couplings. For substrates like this compound, nickel catalysis can achieve C-I selective coupling with high efficiency. researchgate.net

Recent studies have demonstrated that nickel-terpyridine complexes can selectively activate C(sp²)–I bonds in bromo(iodo)arenes for cross-coupling with alkyl bromides, leaving the C–Br bond intact. researchgate.netdicp.ac.cn This methodology allows for the introduction of alkyl groups at the C-2 position, a transformation that can be challenging with palladium. Furthermore, nickel catalysis is often more cost-effective and can be used to activate less reactive electrophiles, such as aryl chlorides, expanding the synthetic toolkit for pyridine functionalization. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis Selectivity

| Catalysis Type | Target Bond | Coupling Partners | Key Advantage |

| Palladium | C-I, then C-Br | Boronic acids, Alkynes, Amines | High reliability, broad scope, predictable selectivity (I > Br). |

| Nickel | C-I (selective) | Alkyl Halides | C-I selective coupling with alkyl electrophiles, cost-effective. researchgate.net |

Beyond palladium and nickel, other transition metals can be employed to functionalize pyridine rings. Copper-catalyzed reactions, for example, are widely used for transformations like the Ullmann condensation or C-H functionalization. nih.gov While not directly targeting the halogen atoms, copper-catalyzed C-H activation could offer alternative pathways to introduce substituents onto the pyridine core. nih.govrsc.org

Another important strategy involves metal-halogen exchange to form organometallic intermediates. Treatment of this compound with an organolithium reagent or a magnesium metal (to form a Grignard reagent) would likely occur at the most reactive C-I bond. The resulting pyridyl-metal species can then be trapped with a wide variety of electrophiles, providing access to a diverse range of 2-substituted pyridines.

Halogen/Halogen Displacement Reactions

Halogen displacement reactions on this compound proceed via mechanisms distinct from transition metal-catalyzed couplings. These reactions are governed by the electronic properties of the pyridine ring and the nature of the attacking species.

Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions where the C-F bond is inert, it is the primary site for nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, activates the C-3 position for attack by nucleophiles. Strong nucleophiles such as alkoxides, thiolates, or amines will preferentially displace the fluoride (B91410) ion over the bromide or iodide. nih.govreddit.com This reactivity provides a powerful and orthogonal method for introducing heteroatom substituents at the C-3 position. Studies on related fluoropyridines have shown that SNAr reactions can proceed under mild conditions to afford the substitution products in good yields. nih.govrsc.org

Halogen Dance Reactions: Under strongly basic conditions, such as with lithium diisopropylamide (LDA), polyhalogenated aromatics and heterocycles can undergo a "halogen dance" rearrangement. wikipedia.orgclockss.org This process involves deprotonation of the ring followed by migration of a halogen atom (typically bromine or iodine) to the newly formed carbanionic center. researchgate.netwhiterose.ac.uk For this compound, treatment with a strong, non-nucleophilic base could potentially induce migration of the bromine atom from C-6 to another position on the ring. This rearrangement can be used strategically to synthesize isomers that are not accessible through direct substitution methods. wikipedia.org

Carbon-Hydrogen Functionalization Strategies Relevant to Halogenated Pyridines

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. umich.edu For halogenated pyridines, such as the titular compound this compound, C–H activation presents a unique opportunity to introduce further complexity, targeting the C-H bonds at the C4 and C5 positions. The reactivity and regioselectivity of these transformations are governed by a combination of electronic and steric factors inherent to the substituted pyridine ring.

The pyridine nucleus is inherently electron-deficient, a characteristic exacerbated by the presence of electron-withdrawing halogen substituents. This electronic nature makes the pyridine C–H bonds more acidic and susceptible to deprotonation-based functionalization pathways but can also lead to low reactivity in certain catalytic cycles. nih.govrsc.org Furthermore, the lone pair on the pyridine nitrogen can coordinate to transition metal catalysts, potentially inhibiting catalytic activity. rsc.org Overcoming these challenges has led to the development of several sophisticated strategies for the selective functionalization of C–H bonds on halogenated pyridine scaffolds.

Key approaches include:

Transition-Metal-Catalyzed C–H Arylation and Alkenylation: Palladium catalysis is a cornerstone of C–H functionalization. nih.gov For pyridines, achieving high regioselectivity can be challenging. However, electronic effects can be harnessed to direct functionalization. For instance, electron-withdrawing groups (like fluorine or chlorine) at the 3-position of a pyridine ring have been shown to facilitate palladium-catalyzed C4-arylation with high selectivity. nih.gov This is attributed to the increased acidity of the C4-H bond and electronic repulsion between the nitrogen lone pair and the palladium catalyst, which disfavors arylation at the C2 and C6 positions. nih.gov

Iridium-Catalyzed C–H Borylation: The introduction of a boronate ester group onto the pyridine ring via C–H activation is a highly valuable transformation, as the resulting borylated pyridines are versatile intermediates for subsequent cross-coupling reactions. nih.govacs.org Iridium-based catalyst systems are particularly effective for this purpose. umich.edursc.org The regioselectivity of iridium-catalyzed borylation is often dominated by steric factors, with the boryl group typically being installed at the least sterically hindered C–H position. acs.orgresearchgate.net This method demonstrates good tolerance for various functional groups, including halogens. nih.govresearchgate.net

Directed Metalation using TMP-Bases: The use of sterically hindered, non-nucleophilic bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), allows for the direct deprotonation (metalation) of even weakly acidic C–H bonds. thieme-connect.de The regioselectivity of these metalations can be controlled by the substitution pattern on the pyridine ring. For example, in 3-fluoropyridine, metalation with TMPMgCl·LiCl can be directed to either the C2 or C4 position depending on the presence of a Lewis acid additive like BF₃·OEt₂. thieme-connect.de This approach generates a pyridyl-metal species that can be trapped with various electrophiles.

The application of these strategies to a molecule like this compound would require careful consideration of the competing influences of the three halogen substituents and the pyridine nitrogen on the two available C–H bonds at C4 and C5. The fluorine at C3 would electronically activate the C4-H bond for deprotonation or concert-metalation-deprotonation pathways, while the bromine at C6 provides significant steric hindrance.

This table summarizes selected research findings on the direct C-H functionalization of various halogenated pyridine derivatives, highlighting the reaction type, catalyst, and observed regioselectivity.

| Substrate | Reagent / Catalyst System | Reaction Type | Major Product Position | Yield | Ref. |

| 3-Fluoropyridine | Aryl Bromide / Pd(OAc)₂ / K₂CO₃ / PCy₃ | C-H Arylation | C4 | 53% | nih.gov |

| 3-Chloropyridine | Aryl Bromide / Pd(OAc)₂ / K₂CO₃ / PCy₃ | C-H Arylation | C4 | 75% | nih.gov |

| 2,3-bis(Trifluoromethyl)pyridine | Pinacolborane / [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | C5 | 82% | acs.org |

| 2-Fluoropyridine | Pinacolborane / [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | C5 | - | umich.edu |

| 3-Fluoropyridine | TMPMgCl·LiCl | Magnesiation | C4 | - | thieme-connect.de |

| 3-Fluoropyridine | TMPMgCl·LiCl / BF₃·OEt₂ | Magnesiation | C2 | - | thieme-connect.de |

Mechanistic Insights and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Selective Functionalization

The selective functionalization of 6-Bromo-3-fluoro-2-iodopyridine is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings. The generally accepted mechanism for these transformations involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

The key to selectivity lies in the initial oxidative addition step. In this phase, the palladium(0) catalyst inserts into the most labile carbon-halogen bond. The reactivity order for halogens in this step is well-established and follows the trend of decreasing carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl > C-F. nih.govnih.gov Consequently, the Pd(0) catalyst will preferentially react with the C-I bond at the C2 position over the C-Br bond at the C6 position.

The catalytic cycle proceeds as follows:

Oxidative Addition : The Pd(0) complex adds to the C-I bond to form a square planar organopalladium(II) intermediate.

Transmetalation : This intermediate reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). libretexts.org The organic group from the reagent is transferred to the palladium center, displacing the iodide. nobelprize.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

While palladium-catalyzed reactions are dominant, other mechanisms can be employed or may compete:

Directed ortho-Metalation (DoM) : The pyridine (B92270) nitrogen and the C3-fluorine can act as directed metalation groups (DMGs). wikipedia.orgresearchgate.net In the presence of a strong base like n-butyllithium (n-BuLi), a proton ortho to a DMG can be abstracted to form an aryllithium intermediate. wikipedia.orgbaranlab.org However, given the presence of iodine and bromine, a faster halogen-metal exchange at the C2 or C6 position is more probable than deprotonation.

Halogen Dance Reaction : This base-catalyzed rearrangement can occur when attempting metalation, where a halogen atom migrates to a different position on the ring via a series of transient aryllithium intermediates. researchgate.netnih.govclockss.org This pathway can lead to isomeric products and is a critical consideration when using strong bases. ias.ac.innih.gov

Impact of Reaction Conditions and Additives on Regio- and Chemoselectivity

The ability to selectively functionalize one position over another (chemoselectivity) is controlled by carefully manipulating reaction conditions. By exploiting the inherent reactivity difference between the C-I and C-Br bonds, chemists can achieve sequential couplings. nih.gov

Milder reaction conditions, such as lower temperatures and specific palladium catalysts (e.g., Pd(PPh₃)₄), will almost exclusively favor the reaction at the more reactive C2-iodide position. nih.gov Once the C2 position is functionalized, the less reactive C6-bromide can be targeted in a subsequent step. This second transformation often requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands that facilitate the oxidative addition to the stronger C-Br bond. libretexts.orgnih.gov

The choice of base and solvent is also critical, particularly in Suzuki couplings where the base is required to activate the organoboron reagent for transmetalation. libretexts.org Additives can further influence the reaction outcome. For example, in metalation reactions, additives like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction. baranlab.org

The following table summarizes the expected selectivity based on reaction conditions.

| Target Position | Reaction Type | Catalyst/Reagents | Conditions | Expected Outcome |

| C2-Iodide | Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃ | Low Temperature (e.g., 50-80 °C) | Selective coupling at the C2 position. |

| C6-Bromide | Suzuki Coupling | Pd₂(dba)₃, Bulky Ligand (e.g., tBu₃P), Arylboronic acid, Stronger Base | High Temperature (e.g., >100 °C) | Coupling at the C6 position (after C2 is functionalized). |

| C2-Iodide | Halogen-Metal Exchange | n-BuLi or i-PrMgCl | Low Temperature (e.g., -78 °C) | Formation of a 2-lithiated or 2-magnesiated pyridine intermediate. |

This table is illustrative, based on established principles of cross-coupling and metalation reactions. libretexts.orgnih.govbaranlab.org

Characterization and Role of Transient Intermediates

The reactions involving this compound proceed through highly reactive, short-lived intermediates that are typically not isolated. libretexts.org Their existence is primarily inferred from the reaction products and supported by extensive mechanistic studies on analogous systems.

Key transient intermediates include:

Organopalladium(II) Complexes : In cross-coupling reactions, the formation of an arylpalladium(II) halide (e.g., (6-bromo-3-fluoro-pyridin-2-yl)palladium(II) iodide) after oxidative addition is the selectivity-determining step. acs.org A subsequent intermediate is formed after transmetalation, just before the final product is eliminated. nobelprize.org These species are central to the catalytic cycle.

Organometallic Intermediates (Li/Mg) : In pathways involving metal-halogen exchange, transient aryllithium or arylmagnesium species are formed. rsc.org For example, reaction with n-BuLi at a low temperature would generate 6-bromo-3-fluoro-2-lithiopyridine. This powerful nucleophile is the key intermediate that then reacts with an external electrophile. wikipedia.org In halogen dance reactions, a dynamic equilibrium between different lithiated isomers constitutes the series of transient intermediates. nih.gov

The direct characterization of these intermediates is exceptionally challenging due to their instability. However, their role is well-understood through:

Low-Temperature Spectroscopy : Techniques like ¹H and ¹³C NMR spectroscopy at very low temperatures can sometimes be used to observe and characterize highly reactive organolithium species. libretexts.org

Trapping Experiments : The formation of a transient intermediate is often confirmed by adding a specific electrophile (like CO₂, I₂, or an aldehyde) to "trap" it, leading to a stable, characterizable product.

Computational Studies : Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of transition states, and understand the structures of transient intermediates that cannot be observed experimentally. ias.ac.inacs.org

Computational and Theoretical Approaches to 6 Bromo 3 Fluoro 2 Iodopyridine Reactivity

Quantum Chemical Calculations for Predicting Reaction Energetics and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the thermodynamics and kinetics of chemical reactions involving complex molecules like 6-bromo-3-fluoro-2-iodopyridine. These computational methods allow for the in-silico exploration of various reaction pathways, providing insights into their feasibility by calculating key energetic parameters such as activation energies (ΔE‡) and reaction enthalpies (ΔH).

For a molecule with multiple reactive sites, such as the C-Br, C-I, and C-F bonds, DFT calculations can predict which bond is most likely to be involved in a given reaction, for instance, a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. By modeling the transition states and intermediates for each potential pathway, chemists can construct a detailed energy profile of the reaction.

For example, in a hypothetical SNAr reaction, DFT could be employed to compare the energy barriers for the displacement of each halogen by a nucleophile. The results would likely indicate that the C-I bond is the most susceptible to cleavage, followed by the C-Br bond, with the C-F bond being the most resistant. This is due to the descending order of bond strength (C-F > C-Br > C-I).

Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution

| Reaction Pathway | Attacking Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) |

| Pathway A | CH₃O⁻ | I⁻ | 15.2 |

| Pathway B | CH₃O⁻ | Br⁻ | 22.5 |

| Pathway C | CH₃O⁻ | F⁻ | 35.8 |

| Note: The values in this table are illustrative and based on general principles of halogen reactivity. They serve to demonstrate the type of data generated from quantum chemical calculations. |

These computational predictions are invaluable for guiding synthetic chemists in designing experiments, helping to select appropriate reaction conditions and predict the likely outcome, thereby saving time and resources.

Modeling of Regioselectivity and Site-Specific Reactivity

The presence of three different halogens on the pyridine (B92270) ring of this compound raises critical questions of regioselectivity in chemical transformations. Computational models are instrumental in predicting which site of the molecule will preferentially react. This is particularly crucial in reactions where multiple products could be formed.

Models for predicting regioselectivity often analyze the electronic properties of the ground-state molecule. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions that are more susceptible to nucleophilic or electrophilic attack. In this compound, the carbon atoms attached to the halogens will have varying degrees of positive charge due to the inductive effects of the halogens.

Furthermore, in the context of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, computational models can predict the relative ease of oxidative addition at the C-I versus the C-Br bond. These models often consider not only the bond dissociation energies but also the steric hindrance around each potential reaction site. Studies on similar polyhalogenated systems have shown that steric parameters can be a deciding factor in regioselectivity nih.gov.

Table 2: Predicted Regioselectivity in a Suzuki Cross-Coupling Reaction

| Reactive Site | Catalytic System | Predicted Major Product | Predicted Regioisomeric Ratio (Major:Minor) |

| C-I vs. C-Br | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-6-bromo-3-fluoropyridine | >95:5 |

| Note: This table presents a hypothetical outcome based on the known higher reactivity of C-I bonds in Suzuki couplings. The specific ratio would be determined through detailed computational modeling. |

Such predictive models for regioselectivity are not only of academic interest but also have practical implications in the synthesis of complex, highly substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.

Theoretical Analysis of Electronic Effects of Multiple Halogen Substituents

The simultaneous presence of fluorine, bromine, and iodine on the pyridine ring creates a unique electronic environment. A theoretical analysis of the electronic effects of these multiple halogen substituents is essential for a fundamental understanding of the molecule's reactivity.

The halogens influence the electronic structure of the pyridine ring through two primary mechanisms: the inductive effect (-I) and the resonance or mesomeric effect (+M).

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

Resonance Effect (+M): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, which is an electron-donating effect. The ability to donate a lone pair decreases down the group due to poorer orbital overlap between the larger p-orbitals of the heavier halogens and the carbon 2p-orbitals of the ring: F > Cl > Br > I.

In the case of this compound, the interplay of these effects is complex. The fluorine atom at the 3-position will exert a strong inductive pull, significantly lowering the electron density of the ring. The bromine at the 6-position and the iodine at the 2-position will also contribute to this deactivation, albeit to a lesser extent.

Advanced Synthetic Applications and Building Block Utility

Versatile Role of 6-Bromo-3-fluoro-2-iodopyridine as a Polyfunctionalized Synthon

This compound is a prime example of a polyfunctionalized synthon, a molecular fragment that can participate in a variety of bond-forming reactions at different sites in a controlled manner. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The iodine atom at the 2-position is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The bromine atom at the 6-position offers a secondary site for similar transformations under slightly more forcing conditions. The fluorine atom at the 3-position is generally the least reactive towards these coupling reactions but can participate in nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles.

This hierarchy of reactivity allows for a stepwise and regioselective introduction of different substituents onto the pyridine (B92270) ring. For instance, a Sonogashira coupling can be performed at the C-2 iodo position, followed by a Suzuki coupling at the C-6 bromo position, and finally, a nucleophilic substitution at the C-3 fluoro position. This modular approach is invaluable for creating highly substituted and complex pyridine derivatives from a single, readily available starting material.

The utility of analogous polyhalogenated pyridines as versatile synthons has been well-documented. For example, the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been demonstrated to be an effective intermediate for the synthesis of pentasubstituted pyridines through sequential, regioselective reactions. ambeed.comacs.org These studies underscore the potential of this compound to serve a similar and significant role in synthetic chemistry.

Modular Synthesis of Complex Heterocyclic Architectures

The ability to selectively functionalize each position of this compound makes it an ideal platform for the modular synthesis of complex heterocyclic architectures. This step-wise approach allows for the precise installation of various functional groups, leading to a high degree of molecular diversity from a common intermediate.

A pertinent example of this modular approach can be seen in the Sonogashira cross-coupling reactions of the closely related 6-bromo-3-fluoro-2-cyanopyridine. In a two-step procedure, this compound was first coupled with a variety of terminal alkynes. bldpharm.com The resulting 6-alkynyl-3-fluoro-2-cyanopyridines were then converted to the corresponding amidoximes. bldpharm.com This highlights how the bromo substituent can be selectively targeted for C-C bond formation while the other functional groups remain intact for subsequent transformations.

Table 1: Examples of Sonogashira Coupling with 6-Bromo-3-fluoro-2-cyanopyridine

| Alkyne Reactant | Product | Yield (%) |

| Phenylacetylene | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 93 |

| 1-Hexyne | 6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 85 |

| 3,3-Dimethyl-1-butyne | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 90 |

| Propargyl alcohol | 6-(3-Hydroxyprop-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 90 |

Data sourced from a study on a related cyanopyridine derivative, illustrating the potential reactivity of the bromo group in this compound. bldpharm.com

This type of modular synthesis is crucial in fields like medicinal chemistry, where the systematic variation of substituents on a core scaffold is a key strategy for optimizing biological activity. The differential reactivity of the halogens in this compound provides an elegant solution for constructing libraries of complex, polysubstituted pyridine derivatives.

Development of Ligands for Organometallic Catalysis

The pyridine scaffold is a ubiquitous component in the design of ligands for organometallic catalysis due to its strong coordination to a wide range of metal centers. The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst.

This compound serves as an excellent starting material for the synthesis of novel pyridine-based ligands. Through sequential cross-coupling reactions, chelating groups containing phosphorus, nitrogen, or sulfur donor atoms can be introduced at the 2- and 6-positions. For example, a phosphine (B1218219) group could be installed at the 2-position via a coupling reaction, and an amino or other coordinating group could be introduced at the 6-position. The fluorine at the 3-position can also exert a significant electronic effect on the pyridine ring, further modulating the properties of the final ligand.

While specific examples of ligands derived directly from this compound are not extensively reported, the synthesis of ligands from related brominated pyridines is a well-established strategy. For instance, 2,6-dibromopyridine (B144722) has been used to synthesize bidentate ligands for the formation of extended metal atom chains (EMACs). chemicalbook.com This demonstrates the principle of utilizing halogenated pyridines as precursors for sophisticated ligand architectures. The unique substitution pattern of this compound offers the potential to create ligands with novel coordination geometries and electronic properties for a variety of catalytic applications.

Precursors in the Synthesis of Diverse Chemical Entities

The synthetic versatility of this compound makes it a valuable precursor for a wide range of chemical entities. Its ability to undergo multiple, selective transformations allows for the construction of compounds that would be difficult to access through other synthetic routes.

In medicinal chemistry, highly substituted pyridines are present in numerous top-selling pharmaceuticals. The modular nature of synthesis starting from this compound allows for the rapid generation of analogues of biologically active compounds for structure-activity relationship (SAR) studies. For example, the selective introduction of aryl, heteroaryl, and amino groups can lead to the synthesis of novel scaffolds with potential therapeutic applications.

Furthermore, this compound can serve as a precursor to functionalized materials. The introduction of chromophores or other functional moieties can lead to the development of novel dyes, sensors, or materials with interesting photophysical properties. The inherent polarity and coordinating ability of the pyridine ring can also be exploited in the design of new materials.

While direct synthetic applications of this compound are not yet widely published, the extensive use of similar polyhalogenated heterocycles in the synthesis of complex organic molecules strongly suggests its significant potential as a key building block for future discoveries in both medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-bromo-3-fluoro-2-iodopyridine to achieve high regioselectivity for halogen displacement?

- Methodological Answer : Regioselective halogenation can be achieved using nickel-catalyzed cross-coupling or electrophilic substitution. For example, bromine and iodine can be introduced via Ullmann-type coupling under controlled temperatures (80–120°C) with ligands like 1,10-phenanthroline to enhance selectivity. Fluorination is typically performed using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents . Monitor reaction progress via TLC or LC-MS to avoid overhalogenation.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments (δ ≈ -110 to -130 ppm for meta-fluorine). NMR identifies coupling between aromatic protons and halogens (e.g., ≈ 8–12 Hz).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 315.81).

- X-ray Crystallography : Resolves halogen positioning in the crystal lattice, critical for confirming regiochemistry .

Q. How can researchers mitigate competing side reactions during Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Prioritize iodine as the coupling partner due to its higher reactivity over bromine. Use Pd(PPh) or XPhos Pd G3 catalysts in anhydrous THF at 60°C. Additives like CsCO improve transmetalation efficiency. Monitor competing protodehalogenation by maintaining inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in yield or selectivity often arise from ligand steric effects or solvent polarity. For example, switch from Buchwald-Hartwig amination to Ullmann coupling if amine bases deactivate palladium. Use DFT calculations to model transition states and predict optimal ligands (e.g., BINAP vs. dppf) .

Q. How does the electronic interplay between fluorine and heavier halogens influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for substitution at the iodine position. Use Hammett constants (σ for F = +0.34) to predict activation barriers. Kinetic studies under varying temperatures (25–80°C) with NaSPh or NaN quantify substituent effects .

Q. What methodologies enable the use of this compound in synthesizing fused heterocycles for medicinal chemistry?

- Methodological Answer : Employ sequential cross-coupling: first Suzuki coupling at iodine to install aryl groups, followed by Buchwald-Hartwig amination at bromine to introduce amines. For fluorinated analogs, use Balz-Schiemann reaction with in-situ diazotization. Validate bioactivity via kinase inhibition assays .

Q. How can researchers stabilize this compound against thermal or photolytic degradation during storage?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent light-induced C-I bond cleavage. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.